An In-Depth Technical Guide to (2-Chloro-5-fluoro-3-methylpyridin-4-yl)boronic acid: A Key Building Block in Modern Drug Discovery
An In-Depth Technical Guide to (2-Chloro-5-fluoro-3-methylpyridin-4-yl)boronic acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: (2-Chloro-5-fluoro-3-methylpyridin-4-yl)boronic acid, bearing the CAS Number 1072944-10-5 , is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry.[1][2] Its unique arrangement of chloro, fluoro, and methyl substituents on a pyridine core, combined with the versatile reactivity of the boronic acid moiety, makes it a valuable reagent for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on the practical insights required for its effective use in a research and development setting.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of (2-Chloro-5-fluoro-3-methylpyridin-4-yl)boronic acid is fundamental to its handling, reaction optimization, and purification. The table below summarizes its key identifiers and properties.
| Property | Value | Source |
| CAS Number | 1072944-10-5 | [2] |
| Molecular Formula | C₆H₆BClFNO₂ | [1] |
| Molecular Weight | 189.38 g/mol | [2] |
| Appearance | Typically an off-white to white solid | General Knowledge |
Structural Elucidation and Spectroscopic Data
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would be expected to show distinct signals for the aromatic proton and the methyl group protons, with chemical shifts influenced by the surrounding electron-withdrawing groups.
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¹³C NMR would provide signals for each of the six carbon atoms in the molecule, with the carbon attached to the boron atom exhibiting a characteristic broad signal.[3]
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¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atom.
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¹¹B NMR would show a characteristic signal for the boronic acid group.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and exact mass of the molecule.
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Infrared (IR) and Raman Spectroscopy: These techniques would reveal characteristic vibrational modes for the B-O-H, C-Cl, C-F, and aromatic C-H and C=C bonds.[3][4]
Synthesis and Purification: A Technical Protocol
The synthesis of substituted pyridinylboronic acids typically involves a multi-step sequence, often culminating in a lithiation-borylation reaction. The following represents a plausible and robust synthetic strategy for (2-Chloro-5-fluoro-3-methylpyridin-4-yl)boronic acid, based on established methodologies for similar heterocyclic systems.
Synthetic Pathway: Lithiation-Borylation of a Precursor
The most common and effective route to aryl and heteroaryl boronic acids is the reaction of an organolithium intermediate with a trialkyl borate.[5] This requires the initial synthesis of the corresponding halo-pyridine precursor.
Caption: Proposed synthetic workflow for (2-Chloro-5-fluoro-3-methylpyridin-4-yl)boronic acid.
Detailed Experimental Protocol
Step 1: Synthesis of the Precursor, 2-Chloro-5-fluoro-3-methylpyridine. The synthesis of this precursor can be challenging. One potential route involves the diazotization of an aminopyridine followed by a Schiemann or similar fluorination reaction, and subsequent chlorination, or starting from a commercially available pyridine derivative and introducing the required substituents.[6]
Step 2: Lithiation and Borylation. Caution: This reaction must be performed under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere). Organolithium reagents are pyrophoric.
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 2-chloro-5-fluoro-3-methylpyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).
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Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
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Lithiation: n-Butyllithium (n-BuLi, 1.1 eq) is added dropwise via syringe, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours. The formation of the lithiated intermediate is often indicated by a color change.
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Borylation: Triisopropyl borate (B(O-iPr)₃, 1.2 eq) is added dropwise, again keeping the temperature below -70 °C. The mixture is stirred at -78 °C for an additional hour and then allowed to warm slowly to room temperature overnight.
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Workup and Hydrolysis: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride or dilute hydrochloric acid at 0 °C. The mixture is then extracted with an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Purification Strategies
Crude boronic acids often contain boroxine (trimeric anhydride) and other impurities. Several methods can be employed for purification:
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Recrystallization: This is often the most effective method for obtaining high-purity material. A suitable solvent system (e.g., ethyl acetate/hexanes, water, or ethanol) must be determined empirically.
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Acid-Base Extraction: Boronic acids are weakly acidic and can be converted to their corresponding boronate salts with a base. This allows for washing with organic solvents to remove non-acidic impurities. The aqueous layer is then re-acidified to precipitate the pure boronic acid.
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Chromatography: While sometimes challenging due to the polarity and potential for decomposition on silica gel, flash chromatography can be effective. Using a deactivated silica gel or a different stationary phase like C18 may be necessary.
Applications in Drug Discovery: The Suzuki-Miyaura Coupling
(2-Chloro-5-fluoro-3-methylpyridin-4-yl)boronic acid is primarily utilized as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[7][8] This reaction forms a new carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide or triflate, providing a powerful tool for constructing the complex biaryl and heteroaryl scaffolds prevalent in many drug molecules.[9][10]
The Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for a Suzuki-Miyaura Coupling Reaction
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Reaction Setup: To a reaction vessel is added the aryl/heteroaryl halide (1.0 eq), (2-Chloro-5-fluoro-3-methylpyridin-4-yl)boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq).
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Solvent Addition: A degassed solvent or solvent mixture (e.g., dioxane/water, toluene, DMF) is added.
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Reaction Conditions: The mixture is heated under an inert atmosphere to a temperature typically ranging from 80 to 120 °C until the reaction is complete, as monitored by TLC or LC-MS.
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Workup and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography or recrystallization.
The presence of the chloro, fluoro, and methyl groups on the pyridine ring can influence the electronic properties and steric hindrance of the boronic acid, thereby affecting the efficiency and outcome of the coupling reaction. These substituents are often incorporated to modulate the physicochemical properties (e.g., pKa, lipophilicity) and metabolic stability of the final drug candidate.
Safety, Handling, and Storage
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Handling: (2-Chloro-5-fluoro-3-methylpyridin-4-yl)boronic acid should be handled in a well-ventilated area, preferably in a fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases. For long-term storage, refrigeration is recommended.
Conclusion
(2-Chloro-5-fluoro-3-methylpyridin-4-yl)boronic acid is a sophisticated and valuable building block for the synthesis of complex, biologically active molecules. Its utility, primarily through the Suzuki-Miyaura cross-coupling reaction, allows for the efficient construction of novel scaffolds for drug discovery. A thorough understanding of its synthesis, purification, and reactivity, as outlined in this guide, is essential for researchers aiming to leverage its potential in the development of next-generation therapeutics.
References
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Available at: [Link].
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Suzuki Coupling. Organic Chemistry Portal. Available at: [Link].
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (Date not available). PMC. Available at: [Link].
- Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. (Date not available). Google Patents.
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (Date not available). PMC. Available at: [Link].
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link].
- PRMT5 inhibitors. (Date not available). Google Patents.
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Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. (2025). Semantic Scholar. Available at: [Link].
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Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. Available at: [Link].
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Structure analysis and spectroscopic characterization of 2-Fluoro-3-Methylpyridine-5-Boronic Acid with experimental (FT-IR, Raman, NMR and XRD) techniques and quantum chemical calculations. (Date not available). Sci-Hub. Available at: [Link].
- Synthesis of boronic ester and acid compounds. (Date not available). Google Patents.
- Preparation of 2-chloro-5-methylpyridine. (Date not available). Google Patents.
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Recent Advances in the Synthesis of Borinic Acid Derivatives. (Date not available). MDPI. Available at: [Link].
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A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (Date not available). PMC. Available at: [Link].
- Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. (Date not available). Google Patents.
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Structure analysis and spectroscopic characterization of 2-Fluoro-3-Methylpyridine-5-Boronic Acid with experimental (FT-IR, Raman, NMR and XRD) techniques and quantum chemical calculations. (Date not available). AVESIS. Available at: [Link].
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